molecular formula C20H16Cl3N3O2 B11084141 1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione

Cat. No.: B11084141
M. Wt: 436.7 g/mol
InChI Key: JFBAOWHHYDQRTM-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with chlorophenyl and dichlorophenyl groups, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups through substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Researchers explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-3-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:

  • 1-(N-(2,4-DICHLOROPHENYL)CARBAMOYL)PIPERIDINE
  • Other substituted pyrroles : These compounds share structural similarities but differ in their specific substituents and resulting properties. The uniqueness of 1-(4-CHLOROPHENYL)-3-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16Cl3N3O2

Molecular Weight

436.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrole-2,5-dione

InChI

InChI=1S/C20H16Cl3N3O2/c21-13-1-3-14(4-2-13)26-19(27)12-18(20(26)28)25-9-7-24(8-10-25)15-5-6-16(22)17(23)11-15/h1-6,11-12H,7-10H2

InChI Key

JFBAOWHHYDQRTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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